molecular formula C6H5BrFNO3S B13489364 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride

6-Bromo-2-methoxypyridine-3-sulfonyl fluoride

Cat. No.: B13489364
M. Wt: 270.08 g/mol
InChI Key: GWZARBNIYRKAKK-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxypyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a sulfonyl fluoride group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-methoxypyridine followed by sulfonylation and fluorination steps. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxypyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Bromo-2-methoxypyridine-3-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: It is used in studies to understand the interactions of sulfonyl fluoride groups with biological molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxypyridine-3-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxypyridine: Similar structure but lacks the sulfonyl fluoride group.

    6-Bromo-2-methoxypyridine: Similar structure but lacks the sulfonyl fluoride group.

    3-Bromo-2-methoxypyridine: Similar structure but lacks the sulfonyl fluoride group.

Uniqueness

6-Bromo-2-methoxypyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential applications in various fields. This group allows the compound to participate in specific reactions that are not possible with its analogs, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H5BrFNO3S

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-2-methoxypyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H5BrFNO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3

InChI Key

GWZARBNIYRKAKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Br)S(=O)(=O)F

Origin of Product

United States

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